molecular formula C8H7F3O B15239945 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene

Cat. No.: B15239945
M. Wt: 176.14 g/mol
InChI Key: CGRZLMGQDNAWJZ-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. These compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the molecule significantly alters its reactivity and biological activity compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene typically involves the introduction of difluoromethoxy and fluoro groups onto a benzene ring. One common method is the difluoromethylation of a suitable precursor, such as a hydroxybenzene derivative, followed by fluorination. For example, the difluoromethylation can be achieved using difluoromethylating agents like ClCF2H in the presence of a base . The fluorination step can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of reagents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Cross-Coupling: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield nitro or sulfonic acid derivatives, while cross-coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-1-fluoro-3-methylbenzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to altered biological activity. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)-1,1,1-trifluoroethane
  • 1-Bromo-2-(difluoromethoxy)benzene
  • Difluoromethoxylated Ketones

Uniqueness

2-(Difluoromethoxy)-1-fluoro-3-methylbenzene is unique due to the specific arrangement of fluorine atoms and the difluoromethoxy group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2-(difluoromethoxy)-1-fluoro-3-methylbenzene

InChI

InChI=1S/C8H7F3O/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4,8H,1H3

InChI Key

CGRZLMGQDNAWJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)OC(F)F

Origin of Product

United States

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